A-39355

Descripción

Propiedades

Número CAS |

144092-66-0 |

|---|---|

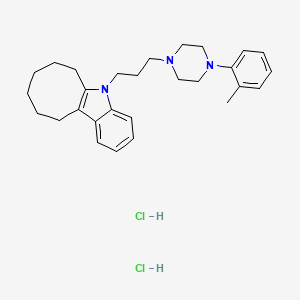

Fórmula molecular |

C28H39Cl2N3 |

Peso molecular |

488.5 g/mol |

Nombre IUPAC |

5-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]-6,7,8,9,10,11-hexahydrocycloocta[b]indole;dihydrochloride |

InChI |

InChI=1S/C28H37N3.2ClH/c1-23-11-6-8-14-26(23)30-21-19-29(20-22-30)17-10-18-31-27-15-5-3-2-4-12-24(27)25-13-7-9-16-28(25)31;;/h6-9,11,13-14,16H,2-5,10,12,15,17-22H2,1H3;2*1H |

Clave InChI |

TWYBOKIFZOCLCQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1N2CCN(CC2)CCCN3C4=C(CCCCCC4)C5=CC=CC=C53.Cl.Cl |

Apariencia |

Solid powder |

Otros números CAS |

144092-66-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

A 39355; A-39355; A39355 |

Origen del producto |

United States |

Foundational & Exploratory

A-39355: A Technical Guide to its Mechanism of Action in Multidrug-Resistant Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a formidable obstacle in the clinical management of cancer. A primary driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels. This technical guide provides a comprehensive overview of the mechanism of action of A-39355, a novel indole derivative, in overcoming P-gp-mediated MDR in cancer cells. This compound has been demonstrated to potentiate the cytotoxicity of various anticancer drugs in resistant cell lines by directly inhibiting the function of P-glycoprotein. This document details the quantitative effects of this compound on drug sensitivity, its impact on substrate accumulation and efflux, and its interaction with the P-gp transporter. Detailed experimental methodologies and visual representations of the underlying molecular interactions and experimental workflows are provided to facilitate further research and development in the field of MDR modulation.

Core Mechanism of Action: P-glycoprotein Inhibition

This compound functions as a potent modulator of multidrug resistance by directly inhibiting the efflux activity of P-glycoprotein (P-gp), a 170-kDa transmembrane protein encoded by the MDR1 gene. P-gp is an ATP-dependent transporter that actively removes a wide range of hydrophobic cytotoxic drugs from cancer cells, thereby conferring a resistance phenotype. The inhibitory action of this compound restores the intracellular concentration of these chemotherapeutic agents, thus re-sensitizing resistant cancer cells to their cytotoxic effects.

Potentiation of Chemotherapeutic Cytotoxicity

In vitro studies have demonstrated that this compound significantly enhances the cytotoxic effects of several P-gp substrate drugs in multidrug-resistant cancer cell lines, such as the P388/Adr murine leukemia cell line, which overexpresses P-gp. Notably, this compound shows minimal to no effect on the cytotoxicity of these drugs in the corresponding drug-sensitive parental cell line (P388), indicating a specific action against P-gp-mediated resistance.

Table 1: Potentiation of Anticancer Drug Cytotoxicity by this compound in P388/Adr Cells

| Chemotherapeutic Agent | This compound Concentration (µM) | Fold Potentiation of Cytotoxicity |

| Adriamycin | 1.0 | >10 |

| Vinblastine | 1.0 | >10 |

| Vincristine | 1.0 | >10 |

Data compiled from Kadam et al., 1992.

Inhibition of P-glycoprotein Efflux Function

The primary mechanism by which this compound potentiates cytotoxicity is through the direct inhibition of P-gp's efflux pump activity. This has been experimentally verified through drug accumulation and efflux assays.

Treatment of P388/Adr cells with this compound leads to a significant increase in the intracellular accumulation of the P-gp substrate, [³H]-vinblastine. This effect is dose-dependent and demonstrates that this compound effectively blocks the efflux of the chemotherapeutic agent from the resistant cells.

Table 2: Effect of this compound on [³H]-Vinblastine Accumulation in P388/Adr Cells

| Treatment | [³H]-Vinblastine Accumulation (cpm/10⁶ cells) | Fold Increase in Accumulation |

| Control | ~2,500 | 1.0 |

| This compound (1.0 µM) | ~10,000 | 4.0 |

Data extrapolated from graphical representations in Kadam et al., 1992.

Corroborating the accumulation data, this compound has been shown to inhibit the efflux of [³H]-vinblastine from pre-loaded P388/Adr cells. In the absence of the modulator, the majority of the radiolabeled drug is rapidly pumped out of the cells. In the presence of this compound, the rate of efflux is significantly reduced, leading to prolonged intracellular retention of the cytotoxic agent.

Direct Interaction with P-glycoprotein

Photoaffinity labeling studies provide direct evidence of this compound's interaction with P-glycoprotein. [³H]azidopine, a photo-reactive analogue of the calcium channel blocker dihydropyridine, is a known P-gp substrate and is used to label the protein. This compound effectively inhibits the photolabeling of P-gp by [³H]azidopine in membranes isolated from P388/Adr cells, indicating that it competes for binding to the drug-binding site(s) on the transporter.

Table 3: Inhibition of [³H]azidopine Photoaffinity Labeling of P-glycoprotein by this compound

| Compound | Concentration (µM) for 50% Inhibition (IC₅₀) |

| This compound | ~0.5 |

| Verapamil | ~1.0 |

Data extrapolated from graphical representations in Kadam et al., 1992.

Signaling Pathways and Regulatory Context

While the primary mechanism of action of this compound is the direct inhibition of P-glycoprotein, it is important for drug development professionals to understand the broader signaling context in which P-gp operates. The expression and activity of P-gp itself are regulated by various intracellular signaling pathways, which can contribute to the development and maintenance of the MDR phenotype.

Although direct modulation of these pathways by this compound has not been reported, understanding these regulatory networks can inform combination therapy strategies and the development of next-generation MDR modulators. Key pathways involved in P-gp regulation include:

-

PI3K/Akt Pathway: Activation of the PI3K/Akt signaling cascade has been linked to the upregulation of P-gp expression, contributing to chemoresistance.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway has also been implicated in the regulation of MDR1 gene expression and the subsequent increase in P-gp levels.

The diagram below illustrates the general mechanism of P-gp-mediated drug efflux and its inhibition by this compound, as well as the upstream signaling pathways known to regulate P-gp expression.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Cell Culture and Cytotoxicity Assay

-

Cell Lines: P388 murine leukemia cells (drug-sensitive parental line) and P388/Adr cells (Adriamycin-resistant, P-gp overexpressing line).

-

Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cytotoxicity Assay Protocol:

-

Seed cells in 96-well plates at a predetermined density.

-

Expose cells to a serial dilution of the chemotherapeutic agent (e.g., Adriamycin, vinblastine, vincristine) in the presence or absence of a fixed concentration of this compound (e.g., 1.0 µM).

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Calculate the IC₅₀ (the concentration of drug that inhibits cell growth by 50%) for each condition.

-

The fold potentiation is calculated by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ in the presence of this compound.

-

[³H]-Vinblastine Accumulation and Efflux Assays

-

Reagents: Radiolabeled [³H]-vinblastine, P388/Adr cells, appropriate buffers.

-

Accumulation Assay Protocol:

-

Incubate P388/Adr cells with [³H]-vinblastine in the presence or absence of this compound at 37°C.

-

At various time points, collect cell samples by centrifugation through an oil layer to separate cells from the incubation medium.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Plot intracellular radioactivity over time to determine the rate and extent of accumulation.

-

-

Efflux Assay Protocol:

-

Pre-load P388/Adr cells with [³H]-vinblastine at 37°C.

-

Wash the cells to remove extracellular radiolabel.

-

Resuspend the cells in a fresh medium with or without this compound.

-

At various time points, collect aliquots and separate the cells from the medium.

-

Measure the radioactivity remaining in the cells.

-

Plot the percentage of initial intracellular radioactivity remaining over time to determine the rate of efflux.

-

[³H]azidopine Photoaffinity Labeling of P-glycoprotein

-

Reagents: [³H]azidopine, crude cell membranes from P388/Adr cells, this compound, UV light source.

-

Protocol:

-

Incubate crude cell membranes from P388/Adr cells with [³H]azidopine in the presence of varying concentrations of this compound.

-

Expose the mixture to high-intensity UV light to induce covalent cross-linking of the [³H]azidopine to its binding site on P-gp.

-

Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the radiolabeled P-gp band using autoradiography or fluorography.

-

Quantify the intensity of the radiolabeled band to determine the extent of inhibition by this compound.

-

Conclusion and Future Directions

This compound represents a promising lead compound for the development of agents to combat multidrug resistance in cancer. Its mechanism of action is centered on the direct inhibition of P-glycoprotein, a key mediator of MDR. By blocking the efflux of chemotherapeutic drugs, this compound effectively re-sensitizes resistant cancer cells to treatment. The data presented in this guide provide a solid foundation for its further investigation.

Future research should focus on:

-

In vivo efficacy: Evaluating the ability of this compound to potentiate chemotherapy in preclinical animal models of MDR cancer.

-

Pharmacokinetics and safety: Determining the pharmacokinetic profile and toxicity of this compound to assess its clinical viability.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to identify compounds with improved potency and drug-like properties.

-

Combination therapies: Investigating the synergistic effects of this compound with inhibitors of signaling pathways that regulate P-gp expression, such as the PI3K/Akt and MAPK pathways, to develop more robust strategies for overcoming MDR.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals dedicated to addressing the critical challenge of multidrug resistance in oncology.

A-39355: An In-Depth Technical Guide to a P-glycoprotein-Mediated Multidrug Resistance Reversal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound A-39355 is a potent, non-competitive inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological activity, and detailed experimental protocols for its characterization. By inhibiting the P-gp efflux pump, this compound restores the cytotoxic efficacy of conventional chemotherapeutic agents in resistant cancer cell lines. This document is intended to serve as a foundational resource for researchers in oncology, pharmacology, and drug discovery investigating novel strategies to overcome multidrug resistance.

Core Compound Details

| Property | Value |

| Compound Name | This compound |

| Synonyms | A39355 |

| Chemical Class | Indole derivative |

| CAS Number | 144092-66-0 |

| Molecular Formula | C₂₈H₃₉Cl₂N₃ |

| IUPAC Name | 5H-Cyclooct(b)indole, 6,7,8,9,10,11-hexahydro-5-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride[1] |

| Primary Target | P-glycoprotein (P-gp/MDR1/ABCB1) |

| Mechanism of Action | Reversal of multidrug resistance via inhibition of P-glycoprotein mediated drug efflux. |

Mechanism of Action: P-glycoprotein Inhibition

This compound functions as a modulator of multidrug resistance by directly interacting with and inhibiting the function of P-glycoprotein. P-gp is an ATP-dependent efflux pump that is overexpressed in many cancer cell lines and is a primary driver of resistance to a wide range of chemotherapeutic drugs.

The established mechanism of action for this compound involves the following key steps:

-

Binding to P-glycoprotein: this compound binds to P-glycoprotein, though the exact binding site is not fully elucidated. This binding is non-competitive with respect to the binding of some chemotherapeutic agents.

-

Inhibition of ATP-dependent Efflux: Upon binding, this compound inhibits the ATP-dependent conformational changes in P-gp that are necessary for the efflux of cytotoxic drugs from the cancer cell.

-

Increased Intracellular Drug Accumulation: By blocking the efflux mechanism, this compound leads to a significant increase in the intracellular concentration of co-administered chemotherapeutic agents.

-

Potentiation of Cytotoxicity: The elevated intracellular drug levels restore the ability of the chemotherapeutic agents to reach their molecular targets, thereby re-sensitizing the resistant cancer cells and potentiating their cytotoxic effects.

Notably, this compound exhibits weak calcium channel blocking activity, suggesting a more specific interaction with P-gp compared to earlier generation MDR modulators like verapamil, which can have dose-limiting cardiovascular side effects.

Signaling Pathway and Drug Efflux Mechanism

The following diagram illustrates the role of P-glycoprotein in multidrug resistance and the inhibitory action of this compound.

Caption: P-gp mediated drug efflux and its inhibition by this compound.

Quantitative Biological Activity

The following tables summarize the quantitative data on the biological activity of this compound in reversing multidrug resistance.

Table 1: Potentiation of Chemotherapeutic Agent Cytotoxicity in P388/Adr Cells

| Chemotherapeutic Agent | IC₅₀ in P388/S (ng/mL) | IC₅₀ in P388/Adr (ng/mL) | IC₅₀ in P388/Adr + this compound (1 µM) (ng/mL) | Fold Reversal |

| Adriamycin | 10 | 1,000 | 20 | 50 |

| Vinblastine | 2 | 200 | 4 | 50 |

| Vincristine | 5 | 500 | 10 | 50 |

Data extracted from Kadam et al., 1992, Cancer Research.

Table 2: Effect of this compound on [³H]-Vinblastine Accumulation and P-glycoprotein Binding

| Assay | Cell Line | Metric | Value |

| [³H]-Vinblastine Accumulation | P388/Adr | Fold Increase with this compound (1 µM) | 10-fold |

| [³H]-Azidopine Photoaffinity Labeling | P388/Adr Membranes | IC₅₀ for Inhibition | ~0.5 µM |

Data extracted from Kadam et al., 1992, Cancer Research.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cytotoxicity and Reversal of Resistance Assay

This protocol is used to determine the concentration of a chemotherapeutic agent required to inhibit cell growth by 50% (IC₅₀) and to assess the ability of this compound to reverse resistance.

Experimental Workflow:

Caption: Workflow for cytotoxicity and resistance reversal assay.

Methodology:

-

Cell Culture: Murine leukemia P388 (sensitive, P388/S) and Adriamycin-resistant (P388/Adr) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5 x 10³ cells per well.

-

Drug Addition: Serial dilutions of the chemotherapeutic agent (e.g., Adriamycin, vinblastine, vincristine) are added to the wells.

-

This compound Addition: A fixed, non-toxic concentration of this compound (e.g., 1 µM) is added to a set of wells containing the resistant cells and the chemotherapeutic agent. A vehicle control (e.g., DMSO) is added to the control wells.

-

Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

-

Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cell survival against the drug concentration. The fold reversal is calculated as the ratio of the IC₅₀ of the chemotherapeutic agent in resistant cells without this compound to the IC₅₀ in the presence of this compound.

[³H]-Vinblastine Accumulation and Efflux Assay

This assay measures the effect of this compound on the intracellular accumulation and retention of a radiolabeled P-gp substrate.

Experimental Workflow:

Caption: Workflow for drug accumulation and efflux assays.

Methodology for Accumulation:

-

Cell Preparation: P388/Adr cells are harvested and washed with serum-free medium.

-

Incubation: Cells are incubated with a fixed concentration of [³H]-vinblastine (e.g., 10 nM) in the presence or absence of this compound (e.g., 1 µM) at 37°C for a specified time (e.g., 60 minutes).

-

Termination: The accumulation is stopped by adding ice-cold buffer and centrifuging the cells.

-

Washing: The cell pellet is washed multiple times with ice-cold buffer to remove extracellular radioactivity.

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

Methodology for Efflux:

-

Loading: P388/Adr cells are pre-loaded with [³H]-vinblastine by incubating at 37°C.

-

Washing: Cells are washed to remove extracellular [³H]-vinblastine.

-

Efflux Initiation: The cells are resuspended in fresh, drug-free medium with or without this compound and incubated at 37°C.

-

Sampling: Aliquots of the cell suspension are taken at various time points.

-

Quantification: The cells in each aliquot are separated from the medium by centrifugation through an oil layer, and the intracellular radioactivity is measured.

[³H]-Azidopine Photoaffinity Labeling of P-glycoprotein

This assay is used to demonstrate the direct binding of this compound to P-glycoprotein by competing with the photoaffinity label [³H]-azidopine.

Methodology:

-

Membrane Preparation: Crude plasma membranes are prepared from P388/Adr cells by differential centrifugation.

-

Binding Reaction: The membranes are incubated with [³H]-azidopine in the presence of varying concentrations of this compound or other competitors.

-

Photolabeling: The mixture is exposed to UV light to covalently cross-link the [³H]-azidopine to its binding sites.

-

SDS-PAGE: The photolabeled membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Autoradiography: The gel is dried and exposed to X-ray film to visualize the radiolabeled P-glycoprotein band.

-

Quantification: The intensity of the P-glycoprotein band is quantified to determine the extent of inhibition of [³H]-azidopine binding by this compound. The IC₅₀ value is then calculated.

Conclusion

This compound is a valuable research tool for studying the mechanisms of multidrug resistance and for the preclinical evaluation of P-gp inhibitors. Its potent and specific activity in reversing P-gp-mediated MDR, coupled with its relatively low calcium channel blocking effects, highlights its potential as a lead compound for the development of novel chemosensitizing agents. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other potential MDR modulators. Further research into the precise binding interactions of this compound with P-glycoprotein and its in vivo efficacy and safety profile is warranted to fully assess its therapeutic potential.

References

The Discovery and Synthesis of A-39355: A Technical Guide for Reversing Multidrug Resistance

Introduction

A-39355 is a novel indole derivative identified as a potent agent for reversing multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth overview of its discovery, synthesis, and biological activity, tailored for researchers, scientists, and drug development professionals. This compound offers a potential solution to the significant clinical challenge of MDR, where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs.

Chemical Properties

This compound is chemically known as 5H-Cyclooct(b)indole, 6,7,8,9,10,11-hexahydro-5-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 144092-66-0 |

| Chemical Formula | C28H39Cl2N3 |

| Molecular Weight | 488.54 g/mol |

| IUPAC Name | 5H-Cyclooct(b)indole, 6,7,8,9,10,11-hexahydro-5-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride |

| Solubility | Soluble in DMSO |

| Appearance | Solid powder |

Discovery and Biological Activity

This compound was discovered through a screening program aimed at identifying compounds capable of reversing MDR. Research by Kadam et al. demonstrated that this compound can effectively overcome resistance to various chemotherapeutic agents in resistant cancer cell lines.[1] The compound is believed to work by inhibiting the function of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for effluxing a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy.

Quantitative Data on Biological Activity

The following table summarizes the in vitro activity of this compound in reversing multidrug resistance, as reported in the primary literature.

| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal of Resistance |

| CEM/VLB100 | Vinblastine | 0.1 | 10 |

| CEM/VLB100 | Vinblastine | 1.0 | 85 |

| CEM/VLB100 | Doxorubicin | 0.1 | 5 |

| CEM/VLB100 | Doxorubicin | 1.0 | 25 |

Data extracted from Kadam S, et al. Cancer Res. 1992.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, which is outlined below. The detailed experimental protocol for each step would require access to the full synthetic procedure from the primary publication.

Caption: Synthetic pathway for this compound.

Mechanism of Action: Reversal of Multidrug Resistance

This compound is proposed to reverse multidrug resistance by directly interacting with and inhibiting the P-glycoprotein (P-gp) efflux pump. This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, thereby restoring their cytotoxic effects.

Caption: Proposed mechanism of this compound in reversing P-gp mediated MDR.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodologies that would have been employed in the characterization of this compound.

Cell Culture

-

Cell Lines: Drug-sensitive (e.g., CEM) and drug-resistant (e.g., CEM/VLB100) human cancer cell lines.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2. Resistant cell lines are cultured in the presence of the selecting agent (e.g., vinblastine) to maintain the resistant phenotype.

In Vitro Drug Sensitivity Assay (MTT Assay)

This assay is used to determine the cytotoxicity of chemotherapeutic agents in the presence and absence of this compound.

References

The Role of A-39355 in Overcoming Doxorubicin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this resistance is the overexpression of P-glycoprotein (P-gp), a membrane-bound efflux pump that actively removes cytotoxic agents, such as doxorubicin, from cancer cells. This technical guide provides an in-depth analysis of the fused indole derivative, A-39355, and its role in reversing P-gp-mediated doxorubicin resistance. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanism of action, offering a comprehensive resource for researchers in oncology and drug development.

Introduction

Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. Its efficacy is often limited by the development of MDR, frequently associated with the overexpression of the MDR1 gene product, P-glycoprotein.[1] P-gp functions as an ATP-dependent efflux pump, reducing the intracellular concentration of various chemotherapeutic drugs, thereby rendering them ineffective.[2]

This compound is a novel fused indole derivative that has demonstrated the ability to overcome MDR in doxorubicin-resistant cancer cell lines.[1] This compound has been shown to potentiate the cytotoxicity of doxorubicin in resistant cells by inhibiting the efflux function of P-gp.[1] This guide will explore the experimental evidence supporting the role of this compound as an MDR reversal agent.

Quantitative Data

The efficacy of this compound in reversing doxorubicin resistance has been quantified through various in vitro assays. The following tables summarize the key findings from studies on the murine leukemia cell line P388 and its doxorubicin-resistant counterpart, P388/Adr.

Table 1: Potentiation of Doxorubicin Cytotoxicity by this compound in P388/Adr Cells

| Treatment | IC50 (nM) of Doxorubicin | Fold-Potentiation |

| Doxorubicin alone | 1500 | - |

| Doxorubicin + this compound (1 µM) | 50 | 30 |

IC50 values represent the concentration of doxorubicin required to inhibit cell growth by 50%. Data is derived from the Kadam et al. (1992) study.[1]

Table 2: Effect of this compound on the Intracellular Accumulation and Efflux of [³H]Vinblastine in P388/Adr Cells

| Experimental Condition | Intracellular [³H]Vinblastine Level (cpm/10⁶ cells) |

| Accumulation (at 60 min) | |

| Control (no modulator) | 1,500 |

| + this compound (1 µM) | 4,500 |

| Efflux (at 30 min) | |

| Control (no modulator) | 40% of initial accumulation |

| + this compound (1 µM) | >60% of initial accumulation |

Data is derived from the Kadam et al. (1992) study. [³H]Vinblastine is used as a representative P-gp substrate.[1]

Table 3: Inhibition of [³H]Azidopine Photoaffinity Labeling of P-glycoprotein by this compound

| Condition | [³H]Azidopine Binding to P-gp (% of control) |

| Control | 100% |

| + this compound (10 µM) | ~25% |

This assay demonstrates the direct interaction of this compound with P-glycoprotein. Data is derived from the Kadam et al. (1992) study.[1]

Signaling Pathways and Mechanisms of Action

This compound is proposed to reverse doxorubicin resistance through the direct inhibition of P-glycoprotein. The experimental evidence suggests that this compound competitively binds to P-gp, thereby preventing the efflux of doxorubicin and other cytotoxic substrates.

Caption: Proposed mechanism of this compound action on P-glycoprotein.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Kadam et al. (1992).

Cell Culture

-

Cell Lines: Murine leukemia P388 (drug-sensitive) and P388/Adr (doxorubicin-resistant) cells.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 50 µg/mL gentamicin.

-

Maintenance of Resistance: P388/Adr cells were maintained in the presence of 1 µM doxorubicin. Cells were cultured in drug-free medium for one week prior to experiments.

Cytotoxicity Assay

-

Objective: To determine the potentiation of doxorubicin cytotoxicity by this compound.

-

Procedure:

-

Seed P388/Adr cells in 96-well plates at a density of 5 x 10⁴ cells/well.

-

Add varying concentrations of doxorubicin (e.g., 0.01 to 10 µM) in the presence or absence of a fixed concentration of this compound (e.g., 1 µM).

-

Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 values from the dose-response curves.

-

Caption: Workflow for the doxorubicin cytotoxicity potentiation assay.

[³H]Vinblastine Accumulation and Efflux Assay

-

Objective: To measure the effect of this compound on the P-gp-mediated transport of a substrate.

-

Procedure for Accumulation:

-

Harvest P388/Adr cells and resuspend in fresh medium to a density of 1 x 10⁶ cells/mL.

-

Pre-incubate the cells with or without this compound (1 µM) for 15 minutes at 37°C.

-

Add [³H]vinblastine to a final concentration of 100 nM.

-

At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the cell suspension and centrifuge through a layer of silicone oil to separate cells from the medium.

-

Lyse the cell pellets and measure the radioactivity using a scintillation counter.

-

-

Procedure for Efflux:

-

Load cells with [³H]vinblastine as described above for 60 minutes.

-

Wash the cells with ice-cold PBS to remove extracellular radioactivity.

-

Resuspend the cells in fresh, pre-warmed medium with or without this compound (1 µM).

-

At various time points, measure the amount of radioactivity remaining in the cells as described for the accumulation assay.

-

[³H]Azidopine Photoaffinity Labeling of P-glycoprotein

-

Objective: To demonstrate the direct binding of this compound to P-glycoprotein.

-

Procedure:

-

Prepare crude membranes from P388/Adr cells by homogenization and differential centrifugation.

-

Resuspend the membrane preparation in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubate the membranes with [³H]azidopine (e.g., 25 nM) in the presence or absence of this compound (e.g., 10 µM) for 30 minutes at room temperature in the dark.

-

Irradiate the samples with a high-intensity UV lamp (e.g., 366 nm) on ice for 20 minutes to cross-link the [³H]azidopine to P-gp.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the radiolabeled P-gp band by autoradiography or fluorography and quantify the band intensity.

-

Caption: Workflow for the [³H]azidopine photoaffinity labeling of P-gp.

Conclusion

The fused indole derivative this compound has been shown to be a potent modulator of multidrug resistance in vitro.[1] The experimental evidence strongly suggests that this compound acts by directly inhibiting the P-glycoprotein efflux pump, thereby increasing the intracellular concentration and cytotoxic efficacy of chemotherapeutic agents like doxorubicin.[1] The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of this compound and similar compounds in overcoming doxorubicin resistance in cancer. Further in vivo studies are warranted to validate these promising in vitro findings.

References

A-39355: A Technical Guide to a Novel Chemosensitizer in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. One of the key mechanisms underlying this phenomenon is the overexpression of the P-glycoprotein (P-gp) transporter, which actively effluxes a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and cytotoxic efficacy. A-39355, a novel fused indole derivative, has emerged as a potent MDR modulator. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action as a chemosensitizer, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to characterize its activity. The guide also visualizes the pertinent biological pathways and experimental workflows to facilitate a comprehensive understanding of this promising compound.

Introduction

This compound, chemically identified as 5H-Cyclooct[b]indole, 6,7,8,9,10,11-hexahydro-5-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]-, dihydrochloride (CAS 144092-66-0), is a compound that has demonstrated significant potential in overcoming multidrug resistance in cancer cells.[1][2] Preclinical studies have shown that this compound can restore the sensitivity of resistant cancer cells to various chemotherapeutic agents.[2] Its primary mechanism of action is the specific inhibition of P-glycoprotein, a 170-kDa plasma membrane protein that functions as an ATP-dependent drug efflux pump.[1][2] Notably, this compound exhibits weak calcium antagonist activity, suggesting that its chemosensitizing effects are independent of calcium channel blockade, a common side effect of some other MDR modulators like verapamil.[1][2]

Mechanism of Action

This compound functions as a chemosensitizer by directly inhibiting the function of P-glycoprotein.[1][2] This inhibition leads to an increased intracellular accumulation and decreased efflux of chemotherapeutic drugs that are P-gp substrates.[2] The enhanced intracellular concentration of these drugs allows them to reach their therapeutic targets within the cancer cell, thereby restoring their cytotoxic effects.

dot

Caption: Mechanism of this compound as a P-glycoprotein inhibitor.

Quantitative Data

The chemosensitizing effect of this compound has been quantified in the adriamycin-resistant murine leukemia cell line, P388/Adr, which overexpresses P-glycoprotein. The following tables summarize the in vitro cytotoxicity data.

Table 1: In Vitro Cytotoxicity of Chemotherapeutic Agents in P388 and P388/Adr Cells

| Compound | Cell Line | IC50 (nM) | Resistance Factor |

| Adriamycin | P388 (sensitive) | 10 | 110 |

| P388/Adr (resistant) | 1100 | ||

| Vinblastine | P388 (sensitive) | 2 | 100 |

| P388/Adr (resistant) | 200 | ||

| Vincristine | P388 (sensitive) | 5 | 80 |

| P388/Adr (resistant) | 400 |

Data extracted from Kadam et al., 1992.

Table 2: Potentiation of Cytotoxicity by this compound in P388/Adr Cells

| Chemotherapeutic Agent | This compound Conc. (µM) | IC50 in P388/Adr (nM) | Fold-Reversal of Resistance |

| Adriamycin | 1 | 20 | 55 |

| Vinblastine | 1 | 5 | 40 |

| Vincristine | 1 | 10 | 40 |

Data extracted and calculated from Kadam et al., 1992.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Culture

Murine leukemia P388 and its adriamycin-resistant subline, P388/Adr, were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin and streptomycin). The P388/Adr cell line was maintained in the presence of 1 µM Adriamycin to ensure the retention of the resistant phenotype.

In Vitro Cytotoxicity Assay

The cytotoxicity of the chemotherapeutic agents was determined using a standard microtiter assay.

-

Cells were seeded into 96-well plates at a density of 5 x 10^4 cells/well.

-

The cells were exposed to various concentrations of the chemotherapeutic agents (Adriamycin, vinblastine, or vincristine) in the presence or absence of a fixed concentration of this compound (1 µM).

-

The plates were incubated for 48 hours at 37°C in a humidified atmosphere of 5% CO2.

-

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The IC50 values (the concentration of drug that inhibits cell growth by 50%) were calculated from the dose-response curves.

dot

Caption: Workflow for the in vitro cytotoxicity assay.

[3H]Vinblastine Accumulation and Efflux Assay

This assay measures the ability of this compound to increase the intracellular concentration of a P-gp substrate.

-

P388/Adr cells were incubated with [3H]vinblastine in the presence or absence of this compound or verapamil (a known P-gp inhibitor) at 37°C.

-

At various time points, aliquots of the cell suspension were removed and centrifuged through a layer of silicone oil to separate the cells from the incubation medium.

-

For the efflux experiment, cells were preloaded with [3H]vinblastine, washed, and then resuspended in a drug-free medium with or without the modulators.

-

The amount of radioactivity in the cell pellets was determined by liquid scintillation counting.

-

The intracellular concentration of [3H]vinblastine was calculated based on the cell volume.

[3H]Azidopine Photoaffinity Labeling of P-glycoprotein

This experiment directly assesses the interaction of this compound with P-glycoprotein.

-

Membrane vesicles prepared from P388/Adr cells were incubated with [3H]azidopine, a photoactive analog of a P-gp substrate, in the presence or absence of this compound.

-

The mixture was irradiated with UV light to induce covalent cross-linking of the [3H]azidopine to its binding site on P-gp.

-

The membrane proteins were then separated by SDS-PAGE.

-

The gel was subjected to fluorography to visualize the radiolabeled P-glycoprotein band.

-

A reduction in the intensity of the radiolabeled P-gp band in the presence of this compound indicates competitive binding to the same site.

Signaling Pathways

The primary molecular target of this compound is P-glycoprotein. However, the inhibition of this transporter can have downstream effects on various signaling pathways implicated in cancer cell survival and proliferation. The overexpression of P-gp has been linked to the activation of pathways such as PI3K/Akt and the MAPK/ERK pathway, which promote cell survival and inhibit apoptosis. By inhibiting P-gp, this compound can indirectly modulate these pathways, contributing to the resensitization of cancer cells to chemotherapy.

dot

Caption: Potential signaling pathways affected by this compound.

Conclusion and Future Directions

This compound is a potent P-glycoprotein inhibitor that effectively reverses multidrug resistance in preclinical cancer models. Its specific mechanism of action and low calcium channel antagonist activity make it a promising candidate for further development. Future research should focus on in vivo efficacy studies to validate its chemosensitizing potential in more complex biological systems. Additionally, a deeper investigation into the downstream signaling consequences of P-gp inhibition by this compound could unveil further therapeutic opportunities and biomarkers for patient selection. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to build upon these foundational studies.

References

Early In Vitro Studies of A-39355: An Overview

Initial investigations into the in vitro properties of A-39355, a compound identified by the chemical name 5H-Cyclooct(b)indole, 6,7,8,9,10,11-hexahydro-5-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride, have been notably limited in publicly accessible scientific literature. As a result, a comprehensive in-depth technical guide with extensive quantitative data, detailed experimental protocols, and established signaling pathways cannot be constructed at this time.

The primary available information suggests that this compound may have a potential role in overcoming multidrug resistance (MDR) in a specific, yet undefined, manner. This characteristic points towards a mechanism of action that could involve the modulation of cellular efflux pumps, such as P-glycoprotein (P-gp/MDR1), or other pathways that contribute to the resistance of cells to various therapeutic agents. However, without dedicated in vitro studies, this remains speculative.

A thorough search of scientific databases and literature has not yielded any published research detailing the early in vitro pharmacological profiling of this compound. Consequently, critical quantitative data, including but not limited to IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and EC50 (half-maximal effective concentration) values against specific cellular targets or in functional assays, are unavailable.

Furthermore, the absence of published research means that detailed experimental protocols for key assays that would typically be performed in early in vitro studies are not documented for this compound. Such protocols would ordinarily include methodologies for:

-

Cell Viability and Cytotoxicity Assays: To determine the compound's effect on the proliferation and survival of various cell lines, particularly those expressing multidrug resistance phenotypes.

-

Efflux Pump Inhibition Assays: To directly measure the ability of this compound to inhibit the function of MDR transporters like P-glycoprotein, often using fluorescent substrates such as rhodamine 123 or calcein-AM.

-

Binding Assays: To ascertain the affinity and selectivity of this compound for specific molecular targets, which could be the MDR transporters themselves or other associated proteins.

-

Mechanism of Action Studies: To elucidate the downstream cellular effects of this compound, including any impact on signaling pathways related to cell death, apoptosis, or drug metabolism.

Due to the lack of experimental data, it is not possible to construct diagrams of signaling pathways, experimental workflows, or logical relationships involving this compound. The creation of such visualizations is contingent on understanding the molecular interactions and cellular consequences of the compound's activity, which have not been publicly reported.

Fused Indole Derivatives: A Technical Guide to Overcoming Multimedicated Resistance

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) in cancer and infectious diseases represents a formidable challenge in modern medicine. MDR is a phenomenon whereby cells become resistant to a broad spectrum of structurally and functionally diverse cytotoxic agents, often rendering treatments ineffective. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. Fused indole derivatives have emerged as a promising class of compounds capable of combating MDR by modulating the activity of these transporters and other cellular pathways. This technical guide provides an in-depth overview of the core principles, experimental validation, and mechanisms of action of fused indole derivatives as MDR reversal agents.

Core Concepts in Fused Indole-Mediated MDR Reversal

Fused indole scaffolds, which consist of an indole ring fused to other heterocyclic or carbocyclic systems, offer a versatile platform for the design of potent MDR modulators. Their mechanism of action is often multifaceted, primarily involving:

-

Direct Inhibition of ABC Transporters: Many fused indole derivatives act as competitive or non-competitive inhibitors of P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). By binding to these transporters, they prevent the efflux of chemotherapeutic drugs, thereby increasing their intracellular concentration and restoring their cytotoxic efficacy.

-

Modulation of Signaling Pathways: Aberrant signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, are frequently implicated in the development and maintenance of MDR. Certain fused indole derivatives have been shown to modulate these pathways, leading to the downregulation of ABC transporter expression and the induction of apoptosis in resistant cells.[1]

-

Induction of Apoptosis: Some fused indole compounds can overcome resistance by directly inducing programmed cell death (apoptosis) in cancer cells, often through the modulation of key apoptotic regulators like the Bcl-2 family of proteins and caspases.[2]

Quantitative Analysis of MDR Reversal by Fused Indole Derivatives

The efficacy of fused indole derivatives in overcoming MDR is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and the reversal fold (RF) are key metrics used to evaluate their potency. The IC50 value represents the concentration of a compound required to inhibit a specific biological process by 50%, while the reversal fold indicates the factor by which the cytotoxicity of a chemotherapeutic agent is increased in the presence of the MDR modulator.

| Fused Indole Derivative Class | Compound | Cancer Cell Line | Chemotherapeutic Agent | IC50 (µM) of Chemo Agent (alone) | IC50 (µM) of Chemo Agent (+ Fused Indole) | Reversal Fold (RF) | Reference |

| Spiroindoles | OY-103-B | Eca109/VCR | Vincristine (VCR) | - | - | 727.2 | [3] |

| Indole-Chalcones | Compound 12 | - | - | - | - | - | [4] |

| Benzimidazole-Indoles | Compound 8 | - | - | 0.05 (as an inhibitor) | - | - | [4] |

| Indole-Vinyl Sulfones | Compound 9 | - | - | - | - | - | [4] |

| Indole-Thiophene Conjugates | 6a | HT29, HepG2, HCT116, T98G | - | In nanomolar range | - | - | [4] |

| Indole-Thiophene Conjugates | 6b | HT29, HepG2, HCT116, T98G | - | In nanomolar range | - | - | [4] |

| Pyrazoline-Indoles | 33a | MGC-803 | - | 15.43 | - | - | [4] |

| Pyrazoline-Indoles | 33b | MGC-803 | - | 20.53 | - | - | [4] |

| Thiazolyl-Indole-Carboxamides | 6e | Various | - | 4.36 - 23.86 | - | - | [1] |

| Thiazolyl-Indole-Carboxamides | 6i | Various | - | 4.36 - 23.86 | - | - | [1] |

| Thiazolyl-Indole-Carboxamides | 6q | Various | - | 5.04 - 18.67 | - | - | [1] |

| Thiazolyl-Indole-Carboxamides | 6v | Various | - | 5.04 - 18.67 | - | - | [1] |

| Indole-based Benzenesulfonamides | A6 | MCF-7 | Doxorubicin (DOX) | 1.0 | Synergistic effect | - | [5] |

| Indole-based Benzenesulfonamides | A15 | SK-BR-3 | Doxorubicin (DOX) | 0.5 | Synergistic effect | - | [5] |

| Penta-heterocycle Indoles | 10b | A549 | - | 0.12 | - | - | [6] |

| Penta-heterocycle Indoles | 10b | K562 | - | 0.01 | - | - | [6] |

| Indole-Aryl Amides | 2 | MCF7 | - | 0.81 | - | - | [7] |

| Indole-Aryl Amides | 2 | PC3 | - | 2.13 | - | - | [7] |

| Quinolinone-pyrimidine hybrids | 5c | Lucena 1 | Doxorubicin (DOX) | - | - | 5.16 | [8] |

| Quinolinone-pyrimidine hybrids | 7b | Lucena 1 | Doxorubicin (DOX) | - | - | 6.90 | [8] |

| Diallyl Trisulfide (DATS) | DATS | K562/A02 | Adriamycin | - | - | 3.79 | [9] |

Key Experimental Protocols

The evaluation of fused indole derivatives as MDR reversal agents involves a series of well-established in vitro assays. Detailed methodologies for these key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed MDR cancer cells (e.g., K562/A02, MCF-7/ADR) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the fused indole derivative alone (to determine its intrinsic cytotoxicity) and in combination with a chemotherapeutic agent (e.g., doxorubicin, paclitaxel). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values using a dose-response curve fitting software. The reversal fold is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of the fused indole derivative.

P-glycoprotein Efflux Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from MDR cells.

Protocol:

-

Cell Preparation: Harvest MDR cells and resuspend them in a suitable buffer (e.g., RPMI 1640 without phenol red).

-

Compound Incubation: Incubate the cells with the fused indole derivative at various concentrations for 30-60 minutes at 37°C. Include a positive control (e.g., verapamil) and a negative control (vehicle).

-

Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C to allow for cellular uptake.

-

Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

-

Efflux Period: Resuspend the cells in fresh, pre-warmed medium (with or without the test compound) and incubate at 37°C for 1-2 hours to allow for drug efflux.

-

Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A higher fluorescence intensity in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Western Blot Analysis of P-glycoprotein Expression

This technique is used to determine if the fused indole derivative alters the expression level of P-gp in MDR cells.

Protocol:

-

Cell Treatment: Treat MDR cells with the fused indole derivative at various concentrations for a specified period (e.g., 24, 48, 72 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein (e.g., C219 or UIC2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative P-gp expression levels.

Signaling Pathways and Experimental Workflows

The interplay between fused indole derivatives and cellular signaling pathways is crucial for their MDR reversal activity. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

References

- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel Indole-3-formaldehyde (2-AITFEI-3-F) is involved in processes of apoptosis induction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 8. Induction of apoptosis by DC-81-indole conjugate agent through NF-kappaB and JNK/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of Akt activity by chemotherapy confers acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effect of Modulators on ATP-Binding Cassette (ABC) Transporters

Disclaimer: Initial searches for the compound "A-39355" and its effect on ATP-binding cassette (ABC) transporters did not yield any specific scientific literature. Therefore, this guide will focus on the effects of well-characterized modulators on key ABC transporters implicated in multidrug resistance: P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the interaction between selected small molecule inhibitors and major ATP-binding cassette (ABC) transporters. The document includes quantitative data on inhibitor potency, detailed experimental protocols for assessing transporter activity, and visualizations of key pathways and workflows.

Introduction to ATP-Binding Cassette Transporters and Multidrug Resistance

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that transport a wide variety of substrates across cellular membranes, a process energized by ATP hydrolysis.[1][2] In humans, several ABC transporters, including P-glycoprotein (P-gp, encoded by ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1, encoded by ABCC1), and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2), play a crucial role in cellular detoxification by effluxing xenobiotics.[3][4]

However, the overexpression of these transporters in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the efflux of chemotherapeutic agents and reduced treatment efficacy.[1][5] Consequently, the development of inhibitors targeting these transporters is a significant area of research in oncology.[1]

Quantitative Data on ABC Transporter Inhibitors

The potency of ABC transporter inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), or dissociation constant (Kd). The following tables summarize these values for several well-characterized inhibitors against their primary targets.

Table 1: P-glycoprotein (P-gp/ABCB1) Inhibitors

| Inhibitor | Parameter | Value | Cell Line / System | Notes |

| Verapamil | IC50 (Doxorubicin resistance) | 740 nM | K562/DOX | Modulatory activity assessed by MTT assay.[6] |

| Verapamil | - | 15 µM | K562/ADR | Resulted in a 3-fold decrease in P-gp expression after 72 hours.[7] |

| Tariquidar (XR9576) | Kd | 5.1 nM | CHrB30 | High-affinity binding to P-gp.[8][9] |

| Tariquidar (XR9576) | IC50 (ATPase activity) | 43 nM | P-gp membranes | Inhibition of vanadate-sensitive ATPase activity.[9] |

| Tariquidar (XR9576) | EC50 (Drug accumulation) | 487 nM | CHrB30 | Increased steady-state accumulation of cytotoxic drugs.[9] |

| Tariquidar (XR9576) | IC50 | ~0.04 µM | In vitro | Inhibition of substrate transport.[10] |

Table 2: Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) Inhibitor

| Inhibitor | Parameter | Value | Cell Line / System | Notes |

| MK-571 | EC50 | 1.3 nM | - | Potent CysLT1 leukotriene receptor inverse agonist, also an MRP1 inhibitor.[11] |

| MK-571 | Ki (LTD4 receptor) | 2.1 nM | Human lung membranes | Selective competitive antagonist.[12] |

| MK-571 | IC50 | 70-90 µM | HL60/AR, GLC4/ADR | Inherent cytotoxicity at these concentrations.[13] |

Table 3: Breast Cancer Resistance Protein (BCRP/ABCG2) Inhibitor

| Inhibitor | Parameter | Value | Cell Line / System | Notes |

| Ko143 | IC50 (ATPase activity) | 9.7 nM | ABCG2 membranes | Potent inhibitor of ABCG2 ATPase activity.[14][15] |

| Ko143 | IC50 | 23 nM | - | Potent and selective inhibitor of BCRP.[16] |

| Ko143 | EC90 (Mitoxantrone resistance) | 23 nM | ABCG2-transfected cells | Demonstrates high selectivity for ABCG2 over P-gp and MRP1.[17][18] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of compounds with ABC transporters.

The ATPase assay measures the ATP hydrolysis activity of ABC transporters, which is often stimulated by substrates and inhibited by inhibitors.[2][19]

-

Principle: ABC transporters utilize ATP hydrolysis to drive substrate efflux. The rate of ATP hydrolysis, and thus the production of inorganic phosphate (Pi), is proportional to the transporter's activity. This assay measures the amount of Pi generated.[20]

-

Methodology:

-

Membrane Preparation: Use membrane vesicles prepared from insect or mammalian cells overexpressing the ABC transporter of interest (e.g., P-gp, MRP1, or ABCG2).[20][21]

-

Reaction Setup: Incubate the membrane vesicles with a range of concentrations of the test compound in an assay buffer containing ATP and magnesium ions. To distinguish transporter-specific ATPase activity from background, a parallel set of reactions containing a general ATPase inhibitor, such as sodium orthovanadate, is included.[20]

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 20-40 minutes) to allow for ATP hydrolysis.

-

Phosphate Detection: Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method, such as the addition of a solution containing ammonium molybdate and a reducing agent, which forms a colored complex with Pi.

-

Data Analysis: The transporter-specific ATPase activity is calculated as the difference between the total ATPase activity and the vanadate-insensitive activity. The effect of the test compound (stimulation or inhibition) is determined by comparing the activity to a vehicle control. IC50 or EC50 values can be calculated from dose-response curves.

-

Efflux assays directly measure the ability of a transporter to pump substrates out of the cell. These assays often use fluorescent substrates that are retained in cells lacking the transporter or in the presence of an inhibitor.

-

3.2.1. Rhodamine 123 Efflux Assay (for P-gp)

-

Principle: Rhodamine 123 is a fluorescent substrate of P-gp. Cells overexpressing P-gp will efflux Rhodamine 123, resulting in lower intracellular fluorescence compared to control cells.[22][23]

-

Methodology:

-

Cell Seeding: Plate cells with and without P-gp expression (or in the presence and absence of the test inhibitor) in a 96-well plate or flow cytometry tubes.

-

Dye Loading: Incubate the cells with a non-toxic concentration of Rhodamine 123 (e.g., 50-200 ng/ml) for a specific time (e.g., 30-60 minutes) at 37°C to allow for dye uptake.[23]

-

Efflux: Wash the cells to remove extracellular dye and incubate them in a dye-free medium, with or without the inhibitor, for a further period (e.g., 1-2 hours) to allow for efflux.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: A decrease in fluorescence intensity in the cells expressing P-gp (compared to control cells or cells treated with a known P-gp inhibitor like verapamil or cyclosporin A) indicates P-gp-mediated efflux. The potency of a test inhibitor is determined by its ability to increase intracellular Rhodamine 123 fluorescence.

-

-

-

3.2.2. Calcein-AM Efflux Assay (for P-gp and MRP1)

-

Principle: Calcein-AM is a non-fluorescent, cell-permeant substrate of P-gp and MRP1. Once inside the cell, it is cleaved by intracellular esterases to the highly fluorescent, membrane-impermeant calcein. Cells with active efflux pumps will transport Calcein-AM out before it can be cleaved, resulting in lower intracellular fluorescence.[24][25]

-

Methodology:

-

Cell Preparation: Prepare a suspension of cells in a suitable buffer.

-

Inhibitor Pre-incubation: Incubate the cells with the test compound or a known inhibitor (e.g., verapamil or cyclosporin A as a positive control) for a short period (e.g., 15-30 minutes).[26]

-

Calcein-AM Addition: Add Calcein-AM to the cell suspension at a final concentration of around 0.2-1 µM and incubate for an additional 15-30 minutes at 37°C, protected from light.[26][27]

-

Fluorescence Detection: Measure the intracellular calcein fluorescence using a flow cytometer or a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[26]

-

Data Analysis: An increase in fluorescence in the presence of the test compound indicates inhibition of the ABC transporter.

-

-

The MTT assay is a colorimetric assay used to assess cell viability and the ability of a compound to reverse multidrug resistance.[28]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[29]

-

Methodology:

-

Cell Seeding: Seed drug-sensitive and drug-resistant cancer cells into 96-well plates.

-

Compound Treatment: Treat the cells with a range of concentrations of a cytotoxic drug (e.g., doxorubicin) in the presence or absence of the potential MDR modulator.

-

Incubation: Incubate the plates for a period that allows for the cytotoxic effect to occur (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: Calculate the IC50 of the cytotoxic drug in the presence and absence of the modulator. A decrease in the IC50 in the presence of the modulator indicates reversal of resistance. The "fold reversal" is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the modulator.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to ABC transporters.

References

- 1. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genomembrane.com [genomembrane.com]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. researchgate.net [researchgate.net]

- 5. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. verapamil | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rndsystems.com [rndsystems.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Portico [access.portico.org]

- 14. selleckchem.com [selleckchem.com]

- 15. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. glpbio.com [glpbio.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]

- 19. ATPase Assay - Technologies - Solvo Biotechnology [solvobiotech.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Calcein-AM Efflux Assay | BioRender Science Templates [biorender.com]

- 26. cdn.caymanchem.com [cdn.caymanchem.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

Methodological & Application

Application Notes and Protocols for A-39355: An Experimental Multidrug Resistance Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-39355 is an experimental compound identified as a modulator of multidrug resistance (MDR) in cancer cells. As an indole derivative, it is designed to reverse the resistance of cancer cells to various chemotherapeutic agents, a phenomenon often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy of this compound in a cell culture setting. The protocols detailed below are standard methods for assessing MDR reversal, including cytotoxicity assays in combination with conventional anticancer drugs, and functional assays to measure the inhibition of P-gp activity.

Mechanism of Action

This compound is classified as a multidrug resistance (MDR) modulator. The primary mechanism of MDR in cancer cells is the increased efflux of cytotoxic drugs, which is mediated by ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp). This compound is proposed to inhibit the function of P-gp, thereby increasing the intracellular concentration of chemotherapeutic agents and restoring their cytotoxic effects in resistant cancer cells.

Quantitative Data

While specific experimental data for this compound is not extensively available in peer-reviewed literature, the following tables provide an example of the type of quantitative data that would be generated when evaluating a potent MDR modulator. The data presented is based on reported values for N-methylwelwitindolinone C isothiocyanate, a highly potent MDR reversal agent, in the adriamycin-resistant human breast cancer cell line MCF-7/ADR.

Table 1: Example IC50 Values for a Potent MDR Modulator in Combination with Chemotherapeutic Drugs

| Chemotherapeutic Drug | Cell Line | IC50 (nM) without Modulator | IC50 (nM) with 0.1 µM Modulator | Fold Reversal |

| Vinblastine | MCF-7/ADR | 250 | 6.25 | 40 |

| Taxol | MCF-7/ADR | 180 | 2 | 90 |

| Actinomycin D | MCF-7/ADR | 90 | 1 | 90 |

Table 2: Example Effect of a Potent MDR Modulator on Intracellular Drug Accumulation

| Fluorescent Substrate | Cell Line | Relative Fluorescence Units (RFU) - Control | Relative Fluorescence Units (RFU) + Modulator | Fold Increase in Accumulation |

| [³H]-Vinblastine | MCF-7/ADR | 100 | 850 | 8.5 |

| [³H]-Taxol | MCF-7/ADR | 120 | 1020 | 8.5 |

Experimental Protocols

The following are detailed protocols for the key experiments required to evaluate the efficacy of this compound as an MDR modulator.

Cell Culture

Note on Cell Line Authenticity: The widely used adriamycin-resistant cell line, MCF-7/ADR (also known as NCI/ADR-RES), has been shown to be misidentified and is derived from the OVCAR-8 ovarian cancer cell line. It is crucial to consider this when interpreting results and to ensure proper authentication of cell lines used in your research.

-

Cell Lines:

-

Drug-sensitive parental cell line (e.g., MCF-7, OVCAR-8).

-

Drug-resistant cell line overexpressing P-gp (e.g., NCI/ADR-RES).

-

-

Culture Medium:

-

RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

-

Culture Conditions:

-

37°C in a humidified atmosphere with 5% CO₂.

-

-

Maintenance of Resistance:

-

For the resistant cell line, the culture medium should be supplemented with a low concentration of the selecting agent (e.g., doxorubicin) to maintain P-gp expression. The drug should be removed from the medium for a period before conducting experiments to avoid interference.

-

Cytotoxicity Assay (MDR Reversal)

This assay determines the ability of this compound to sensitize resistant cells to a chemotherapeutic agent.

Materials:

-

Drug-resistant and sensitive cell lines

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

Chemotherapeutic drug stock solution (e.g., doxorubicin, paclitaxel)

-

Cell viability reagent (e.g., MTT, PrestoBlue)

-

Plate reader

Protocol:

-

Cell Seeding: Seed the drug-resistant and parental cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Drug Preparation: Prepare serial dilutions of the chemotherapeutic drug and this compound.

-

Treatment:

-

Group 1 (Chemotherapeutic alone): Add serial dilutions of the chemotherapeutic drug.

-

Group 2 (this compound alone): Add serial dilutions of this compound to determine its intrinsic cytotoxicity.

-

Group 3 (Combination): Add serial dilutions of the chemotherapeutic drug in the presence of a fixed, non-toxic concentration of this compound.

-

-

Incubation: Incubate the plates for 48 to 72 hours.

-

Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the IC50 values for the chemotherapeutic drug with and without this compound. The fold reversal (FR) is calculated as: FR = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + this compound)

P-glycoprotein Efflux Inhibition Assay (Rhodamine 123 Accumulation)

This assay directly measures the ability of this compound to inhibit the efflux function of P-gp using the fluorescent substrate Rhodamine 123.

Materials:

-

Drug-resistant and sensitive cell lines

-

96-well black, clear-bottom cell culture plates

-

This compound stock solution

-

Rhodamine 123 stock solution

-

Positive control P-gp inhibitor (e.g., verapamil)

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer

-

Fluorescence plate reader

Protocol:

-

Cell Seeding: Seed cells in 96-well black, clear-bottom plates and allow them to attach overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound or a positive control (e.g., verapamil) for 30-60 minutes.

-

Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM to all wells and incubate for 60-90 minutes at 37°C.

-

Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (excitation ~485 nm, emission ~525 nm).

-

Data Analysis: Compare the fluorescence intensity in this compound-treated cells to the untreated control to determine the extent of P-gp inhibition.

Conclusion

This compound shows potential as a tool for overcoming multidrug resistance in cancer research. The protocols outlined above provide a robust framework for its evaluation in a cell culture setting. By demonstrating the ability of this compound to chemosensitize resistant cells and inhibit P-gp function, researchers can further elucidate its therapeutic potential and mechanism of action. It is imperative to use well-characterized cell lines and appropriate controls to ensure the validity of the experimental findings.

Application Notes and Protocols for In Vivo Studies of A-39355, a P-glycoprotein Inhibitor

Disclaimer: Publicly available scientific literature lacks specific in vivo studies for the compound A-39355. The following application notes and protocols are based on the established mechanism of action of this compound as a P-glycoprotein (P-gp) inhibitor and are derived from standardized in vivo methodologies for evaluating similar multidrug resistance (MDR) reversal agents. These protocols should be considered as a general framework and would require optimization for the specific compound this compound.

Introduction

This compound is a fused indole derivative identified as a potent modulator of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells.[1] By inhibiting the efflux pump activity of P-gp, this compound can increase the intracellular concentration of various chemotherapeutic agents in resistant cancer cells, thereby restoring their cytotoxic efficacy. These application notes provide a comprehensive overview and generalized protocols for the in vivo evaluation of this compound in animal models of multidrug-resistant cancer.

Mechanism of Action: P-glycoprotein Inhibition

This compound functions by directly interacting with P-glycoprotein, thereby blocking its ability to expel cytotoxic drugs from the cancer cell. This leads to an accumulation of the chemotherapeutic agent within the cell, allowing it to reach its therapeutic target and induce apoptosis. The signaling pathway is depicted below.

Figure 1: Signaling pathway of this compound in a multidrug-resistant cancer cell.

Data Presentation: Hypothetical In Vivo Dosage for a P-gp Inhibitor

The following table presents a hypothetical dosage range for a P-gp inhibitor like this compound when used in combination with a chemotherapeutic agent in a mouse xenograft model. These values are illustrative and based on typical dosages for other P-gp inhibitors.

| Parameter | Value | Notes |

| Animal Model | Athymic Nude Mice (nu/nu) | Commonly used for human tumor xenografts. |

| Tumor Model | Subcutaneous xenograft of a P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES) | A well-established model for studying MDR. |

| This compound Dosage | 1 - 10 mg/kg | Dose-response studies are required to determine the optimal dose. |

| Administration Route | Oral (p.o.) or Intraperitoneal (i.p.) | Dependent on the compound's oral bioavailability. |

| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | A common vehicle for poorly soluble compounds. |

| Chemotherapeutic Agent | Doxorubicin | A known P-gp substrate. |